molecular formula C5H3ClN2O3 B102940 3-Chloro-4-nitropyridine N-oxide CAS No. 76439-45-7

3-Chloro-4-nitropyridine N-oxide

Cat. No. B102940
CAS RN: 76439-45-7
M. Wt: 174.54 g/mol
InChI Key: MBHLTDWOVIYXEW-UHFFFAOYSA-N
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Description

3-Chloro-4-nitropyridine N-oxide (3C4NPO) is a chemical compound with a wide range of applications in scientific research. It is a useful reagent for synthesizing various organic compounds, as well as a useful research tool for studying the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Molecular Structure Analysis

The molecular structures of various pyridine-N-oxides, including 4-chloro-pyridine-N-oxide, have been analyzed using gas-phase electron diffraction. This analysis provides detailed structural parameters, crucial for understanding the chemical behavior and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Chiang & Song, 1983).

Structural Properties and Intermolecular Interactions

Investigations into the structural properties and intermolecular interactions of pyridine N-oxide derivatives have shown unique characteristics. For instance, the attractive intermolecular =C-H...O interaction observed in crystals of chloro- and bromo-derivatives of pyridine N-oxide derivatives suggests potential applications in crystal engineering and design of molecular materials (Hanuza et al., 1997).

Synthesis and Reactivity

Research on the facile arylation and alkylation of nitropyridine N-oxides via Grignard reagents offers insights into the synthetic versatility of these compounds. Such studies are essential for developing efficient synthetic routes for pyridine-based compounds, which have wide-ranging applications in organic synthesis and pharmaceuticals (Zhang & Duan, 2011).

Complex Formation and Reactivity in SNAr Reactions

The formation of molecular complexes of 4-nitropyridine N-oxides with various acceptors, such as boron trifluoride and hydrogen chloride, highlights the reactivity of these compounds in nucleophilic substitution reactions. This aspect is crucial in organic synthesis and the development of new chemical reactions (Nizhnik et al., 2008).

Spectroscopic Evaluation for Hydrogen-Bond Donor Ability

4-Nitropyridine N-oxide has been evaluated as a solvatochromic indicator for assessing the hydrogen-bond donor ability of solvents. This application is significant in analytical chemistry, where understanding solvent interactions is crucial for various analyses (Lagalante et al., 1996).

Mechanism of Action

Target of Action

3-Chloro-4-nitropyridine N-oxide is a chemical compound that is used in the synthesis of various pharmaceutical products . It’s important to note that the targets can vary depending on the specific pharmaceutical product that the compound is used to synthesize.

Mode of Action

It is known that nitropyridines can undergo a [1,5] sigmatropic shift, where the nitro group migrates from the 1-position to the 3-position .

Biochemical Pathways

It is known that the compound can be used in the synthesis of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The pathway to 4-nitropyridine via the pyridine N-oxide involves two steps, including a nitration step and a reduction step .

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it may have good bioavailability .

Result of Action

It is known that the compound is used in the synthesis of various pharmaceutical products, suggesting that its action can result in a wide range of biological effects depending on the specific product .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves reactions that are highly exothermic and can result in polynitration at higher temperatures . Therefore, careful control of reaction conditions is necessary to ensure the safe and efficient synthesis of the compound .

Biochemical Analysis

Biochemical Properties

3-Chloro-4-nitropyridine N-oxide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the enzyme and the specific conditions of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of certain genes, leading to changes in protein synthesis and cellular function. Additionally, it may affect metabolic pathways by interacting with key enzymes involved in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. At high doses, this compound can exhibit toxic or adverse effects, such as cellular damage or disruption of metabolic pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For example, it can inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, this compound can accumulate in specific compartments or organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall activity within the cell .

properties

IUPAC Name

3-chloro-4-nitro-1-oxidopyridin-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-4-3-7(9)2-1-5(4)8(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHLTDWOVIYXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC(=C1[N+](=O)[O-])Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344830
Record name 3-CHLORO-4-NITROPYRIDINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76439-45-7
Record name 3-CHLORO-4-NITROPYRIDINE N-OXIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fuming H2SO4 (25 mL) is added dropwise to a solution of crude 3-chloro-pyridine-1-oxide in concentrated H2SO4 (25 mL) under cold conditions (0° C.) with stirring. HNO3 (fuming, 90%, 60 mL) is added carefully to the above mixture with caution to keep the offset of any exotherm under control, and then allowed to warm to room temperature slowly. The resulting mixture is then heated at 120° C. for 4 h with stirring, cooled, poured into ice-cold water, and extracted with CHCl3. The combined organic phase is washed successively with saturated aqueous NaHCO3, water, brine, dried over Na2SO4, and concentrated in vacuo to afford 3-Chloro-4-nitro-pyridine-1-oxide as an yellow solid. 1H NMR (300 MHz, CDCl3): δ 8.31 (d, J=1.5 Hz, 1H), 8.13 (dd, J=1.5, 5.4 Hz, 1H), 7.95 (d, J=7.2 Hz, 1H).
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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